1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid
Description
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid (TFA) is a piperazine derivative featuring a propenone (α,β-unsaturated ketone) group linked to the piperazine ring. The TFA counterion enhances solubility and stability, making the compound suitable for pharmaceutical and synthetic applications . Piperazine derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation. The propenone moiety introduces electrophilic reactivity, enabling interactions with biological nucleophiles or participation in Michael addition reactions .
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3-2(4,5)1(6)7/h2,8H,1,3-6H2;(H,6,7) |
InChI Key |
HFKKWCFDFKMUHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The addition of trifluoroacetic acid can be achieved through a subsequent reaction step, where the compound is treated with trifluoroacetic acid under appropriate conditions to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps to isolate the final product.
Chemical Reactions Analysis
Deprotection Reactions
TFA is extensively used to remove tert-butyloxycarbonyl (Boc) protecting groups from piperazine derivatives. For example, in the synthesis of 3-phenyl-3-(piperazin-1-yl)-1-(thiophen-2-yl)propan-1-one (7a), TFA cleaves the Boc group under mild conditions :
Reaction Scheme
Conditions
-
Solvent : Dichloromethane (DCM) or trifluoroethanol
-
Temperature : Room temperature
Analytical Data for 7a
| Parameter | Value/Peak |
|---|---|
| IR (KBr) | 3405 cm⁻¹ (N–H), 1672 cm⁻¹ (C=O), 733 cm⁻¹ (C–S–C) |
| ¹H NMR | δ 3.143–3.150 (t, 4H, piperazine), δ 7.286–7.441 (m, 5H, aromatic) |
| MS (m/z) | 301.1 [M+1] |
Nucleophilic Substitution
The piperazine nitrogen atoms participate in alkylation and acylation reactions. For instance, the compound reacts with acyl chlorides or sulfonating agents to form amides or sulfonamides, respectively :
Example Reaction
Key Features
-
Regioselectivity : Reactions occur preferentially at the less hindered piperazine nitrogen.
-
Catalysis : TFA enhances electrophilicity of carbonyl groups, facilitating nucleophilic attack .
Michael Addition
The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles (e.g., thiols, amines) :
Reaction Scheme
Conditions
-
Solvent : Polar aprotic solvents (e.g., DMF)
-
Catalyst : Triethylamine or DIPEA
Cycloaddition Reactions
The enone system participates in [2+2] or [4+2] cycloadditions under photochemical or thermal conditions:
Example
Applications
-
Synthesis of polycyclic frameworks for drug discovery.
Complexation with Biomolecules
The compound interacts with HIV-1 capsid (CA) proteins via hydrogen bonding and hydrophobic interactions :
Mechanistic Insights
-
Binding Site : N-terminal domain of CA, involving residues Asn53 and Lys70.
-
Affinity : Surface plasmon resonance (SPR) shows Kd ≈ 10–20 μM for CA hexamers .
Stability and Degradation
| Factor | Effect |
|---|---|
| pH | Degrades in strongly basic conditions (pH > 10) via hydrolysis. |
| Temperature | Stable up to 100°C; decomposes above 150°C. |
| Light | Photooxidation of the enone system observed under UV light. |
Analytical Characterization
| Technique | Key Observations |
|---|---|
| NMR | Distinct δ 3.1–3.7 ppm (piperazine protons), δ 6.5–7.9 ppm (enone) |
| MS | Molecular ion peak at m/z 254.0878 (C₉H₁₃F₃N₂O₃) |
| IR | Strong C=O stretch at 1670–1680 cm⁻¹ |
Scientific Research Applications
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Aryl-Substituted Propenone Moieties
Several analogues feature aryl substituents on the propenone chain, altering electronic and steric properties:
Key Findings :
Chalcone-Sulfonyl Piperazine Hybrids
Compounds like 5f and 5g () incorporate sulfonyl and aryl groups:
- 5f: 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Melting point: 206–208°C, Yield: 71% Sulfonyl groups enhance rigidity and hydrogen-bonding capacity, leading to higher melting points compared to non-sulfonylated analogues .
- 5g : 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Comparison with Target Compound :
Triazine and Pyrimidine Derivatives with Piperazine-Propenone Motifs
- Compound 22 (): 4-(2-{4-(4-Fluorophenylamino)-6-[2-(piperazin-1-yl)ethylamino]-1,3,5-triazin-2-ylamino}ethyl)phenol Trifluoroacetate Salt Features a triazine core and TFA salt. Likely targets cancer pathways via kinase inhibition .
- Compound 21 (): 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one Contains a thiophene-thio group, introducing sulfur-based interactions. Synthesized using HOBt/TBTU coupling, a method applicable to propenone derivatives .
Key Differences :
Biological Activity
1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and toxicology.
- Molecular Formula : C9H13F3N2O3
- Molecular Weight : 254.21 g/mol
- CAS Number : 1797807-26-1
This compound features a piperazine ring, which is known for its role in various pharmacological agents, and a prop-2-en-1-one moiety that contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate the activity of receptors, particularly those involved in neurotransmission and cellular signaling.
The exact molecular interactions depend on the target enzyme or receptor, which can vary based on the biological context.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In a study evaluating various synthesized compounds, it was found to possess significant antibacterial and antifungal activities against several strains, including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
These results suggest its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest at the G2/M phase
A notable study reported that derivatives of this compound showed effective cytotoxicity against various cancer lines, including breast and lung cancer cells .
Study on Antitumor Activity
In a comprehensive study published in 2011, researchers synthesized a series of piperazine derivatives, including this compound. The study evaluated their antitumor efficacy using cell viability assays. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls, highlighting its potential as an antitumor agent .
Investigation of Antibacterial Properties
Another investigation focused on the antibacterial effects of this compound against multi-drug resistant strains. The study utilized disk diffusion methods to assess the efficacy of various concentrations. Results showed that higher concentrations effectively inhibited bacterial growth, suggesting that this compound could be developed into a therapeutic agent for treating resistant infections .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary safety assessments indicate that the compound exhibits low acute toxicity; however, further studies are necessary to understand its chronic effects and long-term safety profiles.
Q & A
Q. What computational tools predict TFA’s impact on piperazine derivative pharmacodynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
